molecular formula C17H20ClNO B1599073 Propiophenone, 3-(benzylmethylamino)-, hydrochloride CAS No. 5409-62-1

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

Cat. No. B1599073
CAS RN: 5409-62-1
M. Wt: 289.8 g/mol
InChI Key: UQMCPHGYLMSEPN-UHFFFAOYSA-N
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Description

Propiophenone, 3-(benzylmethylamino)-, hydrochloride, also known as 3-benzylmethylamino-propiophenone hydrochloride (BMPH), is a synthetic chemical compound used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 127-129°C, and a molecular weight of 305.86 g/mol. BMPH has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development.

Scientific Research Applications

Green Chemistry and Material Science

  • Phloretic Acid as an Alternative for Phenolation : Research explored the use of phloretic acid, a renewable phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation as a sustainable alternative to phenol. This approach facilitates the synthesis of benzoxazine monomers and polymers with potential applications in various materials (Acerina Trejo-Machin et al., 2017).

Drug Discovery and Pharmacology

  • Anti-inflammatory and Analgesic Agents : A study focused on the synthesis and biological evaluation of 3-methyl-2-phenyl-1-substituted-indole derivatives as potential anti-inflammatory and analgesic agents, highlighting the versatility of propiophenone derivatives in medicinal chemistry (Khaled R. A. Abdellatif et al., 2016).

Environmental Health

  • Exposure to Environmental Phenols : Investigation into the exposure of pregnant women to environmental phenols, including propiophenone derivatives, emphasizing the need to understand human exposure levels and potential health impacts (M. E. Mortensen et al., 2014).

Analytical Chemistry

  • Detection of Environmental Phenols in Human Milk : Development of a sensitive method for measuring concentrations of parabens, triclosan, and other environmental phenols, including benzophenones, in human milk, showcasing the application of propiophenone derivatives in analytical assays (X. Ye et al., 2008).

Organic Synthesis

  • Nickel-Catalyzed Formation of Carbon-Nitrogen Bonds : A study presented a nickel-catalyzed method for forming carbon-nitrogen bonds at the beta position of saturated ketones, including propiophenone, demonstrating the compound's utility in complex organic transformations (S. Ueno et al., 2009).

properties

IUPAC Name

3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCPHGYLMSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202423
Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

CAS RN

5409-62-1
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1)
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Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Record name USAF EL-85
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Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1)
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Synthesis routes and methods

Procedure details

To a five liter, 3-necked, round bottom flask equipped with two condensers were added 558.0 g (4.6 mol) methylbenzylamine and 500 ml of ethanol. The solution was stirred while an ethanolic solution of hydrochloric acid (170.0 g of acid dissolved in 2500 ml of ethanol) was added over a one hour period. After hydrochloric acid addition was complete, acetophenone (552.5 g; 4.6 mol) and paraformaldehyde (207.0 g; 6.9 mol) were added. The solution was heated until the liquid began to reflux and then stirred at that temperature overnight. The next morning an additional 137.0 g (4.6 mol) of paraformaldehyde were added and the reaction solution was stirred for an additional five hours at the reflux temperature. The solution was then cooled to room temperature (24° C.) and the solids which precipitated were collected by filtration, washed with ethanol and dried in a vacuum oven at 40° C. to provide 1090.0 g (82.0% yield) of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
Quantity
558 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
552.5 g
Type
reactant
Reaction Step Four
Quantity
207 g
Type
reactant
Reaction Step Four
Quantity
137 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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